molecular formula C10H11NO2S B13099473 7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one

7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one

Cat. No.: B13099473
M. Wt: 209.27 g/mol
InChI Key: GOCGTBRREUIQSO-UHFFFAOYSA-N
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Description

7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is a heterocyclic compound that contains a thiazepine ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one can be achieved through various methods. One common approach involves the reaction of 2-aminothiophenol with 2-bromo-4-methoxyacetophenone under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazepine ring.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and reaction time. The use of microwave irradiation has been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazepine ring to a dihydrothiazepine derivative.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazepine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is unique due to the presence of the thiazepine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

7-methoxy-3,5-dihydro-2H-1,5-benzothiazepin-4-one

InChI

InChI=1S/C10H11NO2S/c1-13-7-2-3-9-8(6-7)11-10(12)4-5-14-9/h2-3,6H,4-5H2,1H3,(H,11,12)

InChI Key

GOCGTBRREUIQSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)SCCC(=O)N2

Origin of Product

United States

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